molecular formula C19H16ClFN2O3 B2625868 3-(4-chlorobutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887879-38-1

3-(4-chlorobutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2625868
CAS RN: 887879-38-1
M. Wt: 374.8
InChI Key: BNOIVFCCQLZGES-UHFFFAOYSA-N
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Description

3-(4-chlorobutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as CBFB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CBFB belongs to the class of benzofuran compounds, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Solvent-Free Synthesis : A study detailed the solvent-free synthesis of benzofuran carboxamide derivatives, highlighting a method for producing compounds with potential biological activities. This synthesis utilized microwave irradiation, demonstrating an efficient, eco-friendly approach to compound development (Thirunarayanan & Sekar, 2013).
  • Characterization of Research Chemicals : Research focused on the synthesis and characterization of a compound known as 3,5-AB-CHMFUPPYCA, illustrating the importance of accurate identification and structural analysis in the development of research chemicals (McLaughlin et al., 2016).

Biological Activity Evaluation

  • Antimicrobial and Anti-inflammatory Properties : Studies have synthesized new benzofuran carboxamide derivatives and evaluated them for in vitro antimicrobial, anti-inflammatory, and antioxidant activities. These compounds were characterized using various techniques, indicating their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
  • Antifungal Applications : A novel series of benzofuran-1,2,3-triazole hybrids were synthesized and tested as fungicidal preservatives against different types of fungi. This research underscores the potential of benzofuran derivatives in addressing challenges related to fungal infections and preservation (Abedinifar et al., 2020).

Pharmacological Implications

  • Cholinesterase Inhibitory Activity : The synthesis and evaluation of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were conducted, revealing potent butyrylcholinesterase inhibitory effects. These findings suggest the therapeutic potential of benzofuran derivatives in neurodegenerative diseases, highlighting the need for further pharmacological exploration (Abedinifar, Farnia, & Mahdavi et al., 2018).

properties

IUPAC Name

3-(4-chlorobutanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c20-10-4-9-16(24)23-17-14-7-1-2-8-15(14)26-18(17)19(25)22-13-6-3-5-12(21)11-13/h1-3,5-8,11H,4,9-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOIVFCCQLZGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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